molecular formula C15H27ClN2O2 B5024021 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride

Cat. No.: B5024021
M. Wt: 302.84 g/mol
InChI Key: KGEIRFRDHMWKFK-UHFFFAOYSA-N
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Description

N-[1-(2-bicyclo[221]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.ClH/c1-11(14-9-12-2-3-13(14)8-12)16-15(18)10-17-4-6-19-7-5-17;/h11-14H,2-10H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEIRFRDHMWKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core. This reaction is often facilitated by photochemical methods

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors for the cycloaddition step and employing high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride is unique due to its specific combination of a bicyclic core and a morpholin-4-ylacetamide group. This combination imparts unique chemical properties and potential biological activities that are not observed in similar compounds .

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